molecular formula C15H13BrO B1279904 3-(3-Bromophenyl)propiophenone CAS No. 65565-12-0

3-(3-Bromophenyl)propiophenone

Cat. No. B1279904
CAS RN: 65565-12-0
M. Wt: 289.17 g/mol
InChI Key: BAYQGOLZHMIKGU-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)propiophenone (3-BP) is a synthetic organic compound with a wide range of applications in the fields of medicine, biochemistry, and materials science. It is a colorless, odorless, crystalline solid with a melting point of 101-103°C. 3-BP has been studied extensively due to its unique properties, which include high hydrophobicity, low volatility, and low toxicity.

Scientific Research Applications

Anticancer Potential

Bromophenols, including derivatives like 3-(3-Bromophenyl)propiophenone, have shown significant anticancer activities. For instance, a novel bromophenol derivative, BOS-102, demonstrated potent anticancer effects against human lung cancer cell lines. It induced cell cycle arrest and apoptosis in A549 lung cancer cells through mechanisms involving ROS-mediated PI3K/Akt and the MAPK signaling pathway. This highlights the potential of such compounds in developing new anticancer drugs (Guo et al., 2018).

Electrochromic Properties

Compounds structurally related to this compound, such as 3,5-bis(4-bromophenyl)dithieno[3,2-b;2',3'-d]thiophene, have been explored for their electrochromic behavior. These materials are promising for applications in electrochromic devices due to their ability to change color upon electrical stimulation, demonstrating potential in smart window technologies and low-power display systems (Osken et al., 2011).

DNA Binding and Antioxidant Activity

The synthesis and evaluation of new chalcones related to this compound have shown these compounds to interact with DNA, exhibit urease inhibition, and possess antioxidant properties. Such multifunctional activities suggest their potential in pharmacological and biochemical research, contributing insights into drug discovery and therapeutic applications (Rasool et al., 2021).

Antibacterial Activity

Bromophenol derivatives, similar to this compound, extracted from marine red algae have exhibited antibacterial properties. These compounds have shown moderate to strong activity against a variety of bacterial strains, underscoring their potential as natural sources for developing new antibacterial agents (Xu et al., 2003).

properties

IUPAC Name

3-(3-bromophenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYQGOLZHMIKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483004
Record name 3-(3-Bromophenyl)-1-phenyl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65565-12-0
Record name 3-(3-Bromophenyl)-1-phenyl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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